molecular formula C21H30ClNO3S B592527 25T7-NBOMeHydrochloride CAS No. 1539266-55-1

25T7-NBOMeHydrochloride

Cat. No.: B592527
CAS No.: 1539266-55-1
M. Wt: 411.985
InChI Key: DGIBHQDTSDCBTC-UHFFFAOYSA-N
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Description

It is a potent hallucinogen known for producing intense visual and auditory hallucinations, altered perception of time, and euphoria.

Scientific Research Applications

25T7-NBOMeHydrochloride is primarily used in scientific research, particularly in the fields of neuropharmacology and forensic toxicology. Its high affinity and selectivity for the 5-HT2A receptor make it a valuable tool for studying the serotonin system and its role in various neurological and psychological conditions. Additionally, it serves as an analytical reference standard in forensic science to identify and quantify the presence of NBOMe compounds in biological samples.

Mechanism of Action

Target of Action

25T7-NBOMeHydrochloride, also known as 2C-T-7-NBOMe, is a derivative of 2C-T-7 . The primary target of this compound is the serotonin receptor 5-HT 2A . This receptor plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.

Mode of Action

The compound interacts with its target, the 5-HT 2A receptor, by binding to it . The addition of a benzyl-methoxy (BOMe) group to the amine of the compound significantly increases its affinity and activity at the receptor . This interaction leads to changes in the receptor’s function, which can result in altered neurotransmission.

Biochemical Pathways

Given its target, it is likely that it impacts theserotonergic system . This system is involved in a wide range of physiological processes, including mood regulation, sensory perception, and cognitive functions. Changes in this system can have downstream effects on these processes.

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its target site of action.

Result of Action

Given its target and mode of action, it is likely that it alters serotonergic neurotransmission . This could potentially lead to changes in mood, sensory perception, and other processes regulated by the serotonergic system.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is stored and administered. For instance, the compound has a reported storage temperature of 28°C , which suggests that it may be sensitive to temperature variations.

Disclaimer: This product is intended for forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25T7-NBOMeHydrochloride involves the reaction of 2,5-dimethoxy-4-(methylthio)phenethylamine (2C-T) with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a research chemical. the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate safety and quality control measures.

Chemical Reactions Analysis

Types of Reactions: 25T7-NBOMeHydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

    2C-T-7: A psychoactive 2,5-dimethoxy phenethylamine with a propylthio group in the 4 position.

    25I-NBOMe: Another NBOMe compound with similar hallucinogenic properties.

    25C-NBOMe: A compound with a similar structure but different substituents, leading to variations in its effects.

Uniqueness: 25T7-NBOMeHydrochloride is unique due to the presence of the propylthio group and the benzyl-methoxy addition, which significantly enhance its affinity and activity at the 5-HT2A receptor compared to other disubstituted phenethylamines .

Properties

IUPAC Name

2-(2,5-dimethoxy-4-propylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3S.ClH/c1-5-12-26-21-14-19(24-3)16(13-20(21)25-4)10-11-22-15-17-8-6-7-9-18(17)23-2;/h6-9,13-14,22H,5,10-12,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIBHQDTSDCBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342534
Record name 2-(2,5-Dimethoxy-4-(propylthio)phenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-55-1
Record name 2-(2,5-Dimethoxy-4-(propylthio)phenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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